molecular formula C8H9N3O3 B084862 N'-(2-Nitrophenyl)acetohydrazide CAS No. 14674-17-0

N'-(2-Nitrophenyl)acetohydrazide

Cat. No.: B084862
CAS No.: 14674-17-0
M. Wt: 195.18 g/mol
InChI Key: YEMZEMNLHVJVJK-UHFFFAOYSA-N
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Description

Overview of Hydrazide Structural Motifs in Chemical Research

Hydrazides are a class of organic compounds characterized by the functional group R-CO-NH-NHR'. nih.gov This structural motif is a cornerstone in medicinal chemistry and organic synthesis due to its versatile reactivity and ability to form stable complexes with various metal ions. nih.govfrontiersin.org The presence of both a nucleophilic nitrogen atom and a carbonyl group allows hydrazides to participate in a wide array of chemical transformations, making them valuable building blocks for the synthesis of a diverse range of heterocyclic compounds. nih.govmdpi.com These include pyrrolones, pyrazoles, oxadiazoles, thiadiazoles, and triazoles, many of which exhibit significant biological activities. nih.gov The ability of the hydrazide moiety to engage in keto-enol tautomerism further expands its synthetic utility. mdpi.com

Historical Context of Hydrazide Synthesis and Reactivity Studies

The synthesis of hydrazides dates back to 1895 when Curtius first prepared formic and acetic acid hydrazides. nih.gov Since then, the field has evolved significantly, with numerous methods developed for their synthesis. The most common approach involves the reaction of esters, anhydrides, or acyl chlorides with hydrazine (B178648) hydrate (B1144303). nih.govwikipedia.org The reactivity of the hydrazide functional group, particularly in condensation reactions with aldehydes and ketones to form hydrazones, has been extensively studied. mdpi.com These reactions are often straightforward and produce high yields, making them a staple in synthetic organic chemistry. chemicalbook.com The resulting hydrazones are not only important intermediates for heterocyclic synthesis but also exhibit a broad spectrum of biological properties. mdpi.com

Scope and Significance of N'-(2-Nitrophenyl)acetohydrazide in Contemporary Chemical Sciences

This compound, a derivative of acetohydrazide, holds particular importance due to the presence of the ortho-nitrophenyl group. This substituent significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor in various synthetic pathways. Its applications span from being a key intermediate in the synthesis of complex organic molecules to its potential use in medicinal chemistry. researchgate.net The study of its crystal structure and chemical behavior provides valuable insights into the broader class of nitrophenyl-substituted hydrazides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14674-17-0

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N'-(2-nitrophenyl)acetohydrazide

InChI

InChI=1S/C8H9N3O3/c1-6(12)9-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,1H3,(H,9,12)

InChI Key

YEMZEMNLHVJVJK-UHFFFAOYSA-N

SMILES

CC(=O)NNC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(=O)NNC1=CC=CC=C1[N+](=O)[O-]

Other CAS No.

14674-17-0

Origin of Product

United States

Synthetic Methodologies for N 2 Nitrophenyl Acetohydrazide and Analogous Structures

Direct Synthesis Strategies for N'-(2-Nitrophenyl)acetohydrazide

The direct formation of this compound is most commonly achieved through classical condensation reactions. These methods are well-established and provide reliable access to the target compound.

Conventional Synthetic Routes

The most conventional and widely employed method for the synthesis of this compound involves the reaction of an ester precursor, methyl 2-(2-nitrophenyl)acetate, with hydrazine (B178648) hydrate (B1144303). iucr.orgresearchgate.net This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, such as methanol, at room temperature. researchgate.net The reaction proceeds by the attack of the nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired hydrazide. This method is known for its high efficiency, often resulting in excellent yields of the product. researchgate.net For instance, stirring a methanolic solution of methyl 2-(2-nitrophenyl)acetate with hydrazine hydrate for eight hours at room temperature has been reported to produce this compound in a 95% yield after purification. researchgate.netnih.gov

ReactantsReagentsSolventReaction TimeYieldReference
Methyl 2-(2-nitrophenyl)acetateHydrazine hydrateMethanol8 hours95% researchgate.net

Exploration of Solvent-Free Synthesis Techniques for Related Hydrazones

In a push towards more environmentally friendly chemical processes, solvent-free synthesis techniques have been explored for the preparation of hydrazones, which are structurally related to hydrazides. rsc.orgrsc.org These methods often involve the direct reaction of hydrazines or hydrazides with carbonyl compounds under solventless conditions, sometimes with the aid of a catalyst or alternative energy sources. rsc.orgnih.gov For example, the synthesis of hydrazone derivatives has been achieved in excellent yields by reacting hydrazine hydrate with aromatic aldehydes at 120°C under solvent-free conditions using an ionic liquid catalyst, [Et3NH][HSO4]. rsc.org This approach offers several advantages, including reduced waste, shorter reaction times, and simplified operational procedures. rsc.org Another green approach involves the use of high hydrostatic pressure (HHP) to facilitate the synthesis of substituted diaryl-hydrazones without the need for solvents or acid catalysts, resulting in nearly quantitative yields. nih.gov These solvent-free methodologies demonstrate the potential for developing more sustainable synthetic routes for hydrazide derivatives like this compound.

Advanced Synthetic Approaches for Hydrazide Scaffolds

Beyond direct condensation, more advanced synthetic strategies have been developed to access the hydrazide scaffold, offering alternative bond-forming disconnections and broader substrate scope.

Nucleophilic Substitution Reactions at Amide Nitrogen Centers

A novel and powerful strategy for the synthesis of hydrazides involves a bimolecular nucleophilic substitution (SN2) reaction at an amide nitrogen atom. nih.govresearchgate.netbohrium.com This approach is a significant departure from traditional methods that rely on the nucleophilicity of hydrazine. In this methodology, an amide derivative is rendered electrophilic at the nitrogen atom, allowing for attack by an amine nucleophile to form the crucial N-N bond of the hydrazide. nih.govbohrium.com A key development in this area is the use of O-tosyl hydroxamates as electrophiles. nih.govresearchgate.netresearchgate.net The sulfonate group acts as an excellent leaving group, facilitating the SN2 reaction with a variety of amine nucleophiles, including both acyclic aliphatic amines and saturated N-heterocycles. nih.govresearchgate.net This method is characterized by its mild reaction conditions, broad substrate scope with over 80 examples reported, and high tolerance for various functional groups. nih.govresearchgate.net This strategy has proven effective for the late-stage modification of complex molecules, including approved drug molecules, highlighting its utility in medicinal chemistry. nih.govresearchgate.netbohrium.com

Transition-Metal Catalyzed Hydrazide Synthesis

Transition-metal catalysis has emerged as a versatile tool for the construction of hydrazide frameworks, offering unique reactivity and selectivity. organic-chemistry.orgmtct.ac.inacs.org These methods often involve the coupling of various nitrogen-containing starting materials under the influence of a metal catalyst. One notable example is the nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a broad range of aryl and aliphatic amines. researchgate.net This reaction proceeds efficiently to form hydrazides in good yields. researchgate.net Ruthenium complexes have also been employed to catalyze the synthesis of mono- or dialkylated acyl hydrazides from primary and secondary alcohols via a "borrowing hydrogen" strategy. organic-chemistry.org Furthermore, palladium-catalyzed intermolecular N-arylation of hydrazides with aryl halides provides a convenient route to N-aryl hydrazides. organic-chemistry.org Copper-catalyzed coupling of aryl halides with hydrazine hydrate has also been reported for the synthesis of aryl hydrazines, which can then be converted to the corresponding hydrazides. chemicalbook.com These transition-metal catalyzed methods expand the synthetic toolbox for accessing diverse hydrazide structures.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core serves as a versatile scaffold that can be further modified to generate a library of derivatives with potentially enhanced or novel properties. Derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships.

One common approach is the condensation of the hydrazide with various aldehydes and ketones to form N-acylhydrazones. mtct.ac.in This reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone. These N-acylhydrazones possess an extended conjugated system and additional donor atoms, which can influence their biological activity and coordination properties with metal ions. mtct.ac.in

Formation of Schiff Bases (Hydrazones) from this compound and Aldehyde/Ketone Derivatives

The formation of Schiff bases, also known as hydrazones, represents a fundamental transformation of this compound. This reaction involves the condensation of the terminal primary amine of the hydrazide with the carbonyl group of an aldehyde or ketone. researchgate.net This nucleophilic addition reaction is typically catalyzed by a few drops of acid and results in the formation of a C=N double bond, with the elimination of a water molecule. fud.edu.ngbrieflands.com The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for the synthesis of more complex molecules.

The reaction of this compound with various substituted benzaldehydes provides a straightforward route to a diverse library of N-arylideneacetohydrazide derivatives. For instance, condensation with 4-nitrobenzaldehyde (B150856) is a key step in the synthesis of precursors for benzimidazole (B57391) compounds. nih.gov The specific substituents on the benzaldehyde (B42025) ring can influence the reaction rate and the properties of the resulting Schiff base. These reactions are typically carried out by stirring the hydrazide and the aldehyde in a suitable solvent, such as ethanol (B145695), at room temperature. brieflands.com

Interactive Data Table: Condensation of this compound with Substituted Benzaldehydes

Aldehyde ReactantResulting Schiff BaseReaction ConditionsReference
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-2-(2-nitrophenyl)acetohydrazideEthanol, room temperature nih.gov
Various substituted aldehydesN-Arylidene-2-(2-phenoxyphenyl)acetohydrazidesEthanol, HCl (cat.), room temperature brieflands.com
Salicylaldehyde (B1680747)5-Tolyl azo salicylaldehyde derivativeDiazotization followed by reaction with 2-isocyanoacetohydrazide ekb.eg

The condensation of hydrazides with cyclic ketones, such as cyclohexanone (B45756), can lead to the formation of cyclic hydrazone derivatives. ijrsset.org These reactions are influenced by factors such as the acidity of the medium and temperature control. ijrsset.org The stability of the cyclic ketone can affect the reaction outcome, with more stable ketones like cyclohexanone favoring monosubstitution. ijrsset.org In some cases, the reaction can be promoted by microwave irradiation, offering a green chemistry approach to the synthesis of these compounds. uokerbala.edu.iq The resulting products can be further utilized in the synthesis of various heterocyclic systems. For example, the reaction of cyclohexanone ammoxidation can yield dinitrile products. nih.gov

Introduction of Diverse Chemical Moieties via Hydrazide Reactivity

The hydrazide functionality of this compound serves as a versatile handle for the introduction of a wide range of chemical moieties, leading to the synthesis of diverse molecular architectures. The reactivity of the hydrazide allows for the construction of various heterocyclic rings and the attachment of different functional groups.

For example, the reaction of hydrazides with β-ketoesters can lead to the formation of pyrazolinone derivatives. dcu.ie Furthermore, the condensation of hydrazides with dicarbonyl compounds can yield pyridazine (B1198779) and phthalazine (B143731) derivatives. The nucleophilic nature of the hydrazide nitrogen atoms allows for attack on carbonyl carbons, followed by cyclization and dehydration to form the heterocyclic ring.

Chemoselective Derivatization Strategies for Specific Functional Groups

The presence of multiple reactive sites in this compound and its derivatives necessitates chemoselective strategies for targeted modifications. The nitro group, the amide functionality, and the aromatic ring all present opportunities for selective reactions.

For instance, the nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation opens up avenues for the synthesis of a new class of derivatives with different electronic and steric properties. The amide linkage can be cleaved under certain conditions, although it is generally stable.

A key strategy involves the protection of certain functional groups while others are being modified. For example, the hydrazide group can be protected as a hydrazone, allowing for selective reactions on the nitrophenyl ring. Subsequent deprotection of the hydrazide would then allow for further transformations at that site.

Multi-step Reaction Sequences for Complex Hydrazide Derivatives

The synthesis of complex molecules often requires multi-step reaction sequences starting from simpler precursors. This compound can serve as a key building block in such sequences.

A common strategy involves the initial formation of a Schiff base, followed by further reactions on the newly formed imine or on other parts of the molecule. For example, a synthesized Schiff base can undergo cyclization reactions with reagents like thioglycolic acid to form thiazolidinone derivatives. uodiyala.edu.iq Another example is the multi-step synthesis of para-terphenyl derivatives, which can involve a Diels-Alder reaction followed by isomerization and dehydrogenation. azom.com These multi-step syntheses allow for the systematic construction of complex molecular frameworks with a high degree of control over the final structure.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of N'-(2-Nitrophenyl)acetohydrazide is expected to display a series of absorption bands that correspond to the various functional groups within its structure. The key vibrations include those from the N-H and C=O groups of the hydrazide, the N-O bonds of the nitro group, C-H bonds of the aromatic ring and the methylene (B1212753) group, and the C=C bonds of the aromatic ring.

Based on data from analogous structures, the characteristic FT-IR absorption bands for this compound can be predicted. The N-H stretching vibrations of the hydrazide moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption between 1640 and 1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic and generally appear as strong bands near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchingHydrazide (-NHNH₂)3100 - 3400
C-H Stretching (Aromatic)C₆H₄> 3000
C-H Stretching (Aliphatic)-CH₂-< 3000
C=O Stretching (Amide I)Hydrazide (-C=O)1640 - 1680
N-O Asymmetric StretchingNitro (-NO₂)1500 - 1560
N-O Symmetric StretchingNitro (-NO₂)1300 - 1370

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric non-polar bonds. While specific Raman data for this compound is not readily found in the literature, studies on similar molecules like nitrophenol isomers show characteristic peaks. nist.gov For this compound, strong Raman signals would be expected for the symmetric stretching of the nitro group and the vibrations of the aromatic ring. For o-nitrophenol, characteristic Raman peaks are observed at 1134 cm⁻¹ and 1232 cm⁻¹. nist.gov The symmetric stretching of the nitro group in nitrophenols gives a Raman peak around 1333-1343 cm⁻¹. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

The ¹H-NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the protons of the aromatic ring, the methylene (-CH₂-) group, and the amine (-NH and -NH₂) protons. The four protons on the substituted benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.2 ppm. The chemical shifts are influenced by the electron-withdrawing nitro group and the acetohydrazide substituent. The methylene protons, being adjacent to the electron-withdrawing carbonyl group, would likely appear as a singlet further downfield than a typical alkyl group. The N-H protons of the hydrazide group are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly depending on the solvent and concentration.

Table 2: Predicted ¹H-NMR Spectral Data for this compound

Proton TypeFunctional GroupExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic ProtonsC₆H₄7.0 - 8.2Multiplet
Methylene Protons-CH₂-~3.5 - 4.0Singlet
Amine Protons-NHNH₂Variable (Broad)Broad Singlet

The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. This compound has eight carbon atoms, which should give rise to distinct signals. The carbonyl carbon of the hydrazide is expected to be the most downfield signal, typically in the range of 165-175 ppm. The six aromatic carbons will produce signals in the aromatic region (110-150 ppm). The carbon atom bearing the nitro group (C-NO₂) and the one attached to the acetohydrazide moiety will have their shifts significantly influenced by these substituents. The methylene carbon (-CH₂-) signal is expected to appear in the aliphatic region.

Table 3: Predicted ¹³C-NMR Spectral Data for this compound

Carbon TypeFunctional GroupExpected Chemical Shift (δ, ppm)
Carbonyl Carbon-C=O165 - 175
Aromatic CarbonsC₆H₄110 - 150
Methylene Carbon-CH₂-~40 - 50

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorption bands that correspond to π → π* and n → π* transitions, primarily associated with the nitrophenyl group. The presence of the nitro group (-NO₂) and the acetohydrazide moiety influences the electronic distribution and, consequently, the absorption maxima (λ_max).

The aromatic nitro group is a strong chromophore. The electronic system of the benzene ring is conjugated with the nitro group, leading to characteristic absorption bands in the UV region. The hydrazide group can also contribute to the electronic structure, although its direct conjugation with the phenyl ring is sterically hindered in the solid state. nih.govresearchgate.net The electronic transitions are sensitive to the solvent environment, with polar solvents often causing a shift in the absorption peaks. Studies on similar nitrophenol compounds show strong absorption peaks, and the reduction of the nitro group can be monitored by the disappearance of its characteristic absorption band and the appearance of a new band for the corresponding amino group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₈H₉N₃O₃) is 195 g/mol . In mass spectrometry, the molecule typically first forms a molecular ion ([M]⁺ or [M+H]⁺ depending on the ionization technique).

The fragmentation of this compound is dictated by the "ortho effect" and the inherent functionalities of the nitro and hydrazide groups. researchgate.net The fragmentation of aromatic nitro compounds often involves the loss of NO (30 Da) and NO₂ (46 Da). youtube.com The hydrazide linkage can also cleave. Common fragmentation pathways for related nitrophenylhydrazines include the loss of the nitro group and subsequent fragmentation of the remaining structure. researchgate.net High-resolution mass spectrometry allows for the determination of the elemental composition of both the parent ion and its fragments, aiding in the elucidation of complex fragmentation pathways. nih.govnih.gov

A plausible fragmentation pattern under electron ionization would involve:

Initial formation of the molecular ion at m/z 195.

Loss of the nitro group (NO₂) to give a fragment at m/z 149.

Loss of a nitrosyl radical (NO) to yield a fragment at m/z 165.

Cleavage of the N-N bond or within the acetohydrazide side chain.

X-ray Diffraction Crystallography

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates and insights into crystal packing.

Single-crystal X-ray diffraction analysis of this compound has provided a detailed picture of its molecular conformation and dimensions. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net

A key structural feature is the significant twist between the plane of the benzene ring and the acetohydrazide group. The dihedral angle between the benzene ring and the C-C(=O)-N-N plane is reported to be 87.62 (8)°. nih.govdoaj.org This near-perpendicular arrangement indicates a lack of significant electronic conjugation between these two parts of the molecule in the solid state. Furthermore, the nitro group is twisted out of the plane of the benzene ring by 19.3 (2)°. nih.govdoaj.org Bond lengths and angles within the molecule fall within normal, expected ranges. nih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₈H₉N₃O₃
Formula Weight195.18
Temperature (K)173
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.6962 (5)
b (Å)4.9388 (4)
c (Å)13.3593 (12)
β (°)92.361 (8)
Volume (ų)441.43 (6)
Z2
R-factor0.038

Powder X-ray diffraction (PXRD) is an essential tool for phase identification and for confirming the bulk purity of a crystalline material. researchgate.netspringernature.com The PXRD pattern of a bulk, synthesized sample of this compound can be compared to the pattern calculated from its single-crystal X-ray diffraction data. researchgate.net A match between the experimental and calculated patterns, concerning the positions (2θ angles) and relative intensities of the diffraction peaks, confirms that the bulk material consists of the same crystalline phase as the single crystal analyzed. researchgate.net This "fingerprint" technique is crucial for quality control and for studying phase transitions or polymorphism. springernature.com

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of this compound, the dominant intermolecular force is hydrogen bonding. nih.govresearchgate.net Specifically, N—H···O hydrogen bonds link adjacent molecules. nih.govdoaj.org The hydrogen atoms of the hydrazide group act as donors, while the oxygen atoms of the nitro and carbonyl groups of neighboring molecules act as acceptors.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds.

The information from the Hirshfeld surface is summarized in a 2D fingerprint plot, which plots the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). crystalexplorer.netnih.gov This plot provides a unique "fingerprint" for the crystal packing. For this compound, the fingerprint plot would be dominated by sharp spikes corresponding to the strong N—H···O hydrogen bonds. researchgate.net Other significant contributions would come from H···H, C···H, and O···H contacts, which can be quantified as percentages of the total Hirshfeld surface area. nih.govresearchgate.net This analysis provides a detailed quantitative breakdown of the relative importance of different intermolecular interactions in stabilizing the crystal structure. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a principal method for studying the quantum mechanical properties of molecules, balancing computational cost with accuracy. It is used to determine the optimized geometry, spectroscopic characteristics, and various electronic properties of N'-(2-Nitrophenyl)acetohydrazide.

Theoretical geometry optimization of this compound aims to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. These calculations are crucial for understanding the molecule's preferred conformation.

Experimental data from X-ray crystallography reveals significant twisting in the molecule's structure. Specifically, the dihedral angle between the benzene (B151609) ring and the acetohydrazide plane is approximately 87.62°. nih.govresearchgate.net Additionally, the nitro group is twisted out of the plane of the benzene ring by about 19.3°. nih.govresearchgate.net

Computational studies using DFT can replicate and rationalize these experimental findings. Conformational analysis explores the energy landscape of the molecule as a function of the rotation around its single bonds. This analysis can identify different stable conformers and the energy barriers between them. For instance, the orientation of the acetohydrazide group relative to the nitrophenyl ring is a key conformational feature. The near-perpendicular arrangement observed experimentally suggests that this conformation minimizes steric hindrance and optimizes intramolecular interactions.

DFT calculations can also provide optimized bond lengths and angles, which can be compared with experimental data to validate the computational model.

Table 1: Selected Experimental Geometric Parameters for this compound

ParameterValue
Dihedral Angle (Benzene Ring vs. Acetohydrazide Plane)87.62 (8)° nih.govresearchgate.net
Nitro Group Twist Angle (vs. Benzene Ring)19.3 (2)° nih.govresearchgate.net

This table presents key dihedral angles from X-ray crystallography studies, providing a benchmark for computational models.

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. These predicted frequencies, when scaled appropriately, typically show good agreement with experimental data. nih.govscispace.com This allows for the assignment of specific vibrational modes to the observed spectral bands. For example, the characteristic stretching frequencies of N-H, C=O, and N-O (nitro group) bonds can be precisely identified. nih.govscispace.com

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms can also be calculated using DFT methods. scispace.com By predicting the shielding tensors of each nucleus, the theoretical chemical shifts can be determined. Comparing these with experimental NMR spectra helps in the complete assignment of signals and provides further validation of the calculated molecular structure. scispace.com

The Molecular Electrostatic Potential (MEP) is a valuable property for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map visually represents the electrostatic potential on the surface of the molecule.

For this compound, the MEP would show regions of negative potential (electron-rich areas) localized around the oxygen atoms of the carbonyl and nitro groups, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor areas) would be found around the hydrogen atoms of the hydrazide group, indicating their susceptibility to nucleophilic attack. The MEP provides a comprehensive picture of the molecule's charge landscape, which is crucial for understanding its intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's electronic properties and reactivity.

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is likely to be located on the acetohydrazide moiety, which is more electron-rich than the electron-withdrawing nitrophenyl group.

LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is expected to be predominantly localized on the nitrophenyl ring, particularly on the nitro group, due to its strong electron-withdrawing nature.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net DFT calculations provide precise values for the HOMO and LUMO energies and the resulting energy gap.

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOReflects chemical reactivity and stability. A smaller gap implies higher reactivity.

This table outlines the key parameters obtained from FMO analysis and their general significance.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org NBO analysis quantifies electron delocalization and hyperconjugative interactions. wisc.edursc.org

For this compound, NBO analysis can be used to:

Investigate the hybridization of atomic orbitals in forming bonds.

Analyze the charge distribution and identify the natural atomic charges on each atom.

For instance, the interaction between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group (n → π*) is a key feature of amides and can be quantified using NBO analysis.

Based on the HOMO and LUMO energies obtained from DFT calculations, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It represents the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index quantifies the ability of a molecule to act as an electrophile. A higher electrophilicity index suggests a greater capacity to accept electrons. nih.gov

These descriptors provide a comprehensive theoretical framework for understanding and predicting the chemical behavior of this compound.

Table 3: Global Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon adding an electron.
Electronegativity (χ)χ = (I + A) / 2Electron attracting ability.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Propensity for chemical reaction.
Electrophilicity Index (ω)ω = χ² / (2η)Ability to act as an electrophile.

This table summarizes the definitions and significance of global chemical reactivity descriptors derived from DFT calculations.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented in the reviewed literature, the application of this technique to structurally related compounds, such as 2-nitrophenyl octyl ether (NPOE) and nitrobenzene (B124822) (NB), illustrates its potential utility. nih.gov MD simulations on these related nitrophenyl compounds have been used to calculate various thermodynamic and dynamic properties, including mass density, enthalpy of vaporization, and self-diffusion coefficients. nih.gov

For a molecule like this compound, MD simulations could provide valuable information on its conformational flexibility, intermolecular interactions, and the dynamics of its solvation shell in different media. Such studies typically involve probing atomic radial distribution functions, dihedral and angle distributions, and dipole-orientation correlation functions to understand the structure and interactions of the bulk material. nih.gov

In Silico Studies for Structure-Property Relationships

In silico investigations based on crystallographic data have elucidated key structural features of this compound that govern its physical properties. X-ray diffraction studies reveal that the molecule adopts a non-planar conformation. nih.govresearchgate.net

A crucial structural characteristic is the significant twist between the planes of the benzene ring and the acetohydrazide group. The dihedral angle between the benzene ring and the C-C(=O)-N-N plane of the acetohydrazide moiety is reported to be 87.62 (8)°. nih.govresearchgate.net This near-orthogonal arrangement is a defining feature of the molecule's three-dimensional structure.

Key Structural Parameters of this compound
Structural FeatureValue
Dihedral Angle (Benzene Ring vs. Acetohydrazide Plane)87.62 (8)°
Torsion Angle (Nitro Group vs. Benzene Ring)19.3 (2)°

Non-Linear Optical (NLO) Properties Calculations

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.govmdpi.com The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT). nih.gov The presence of the electron-withdrawing nitro group (acceptor) attached to a phenyl ring suggests that this compound and its derivatives could exhibit NLO properties.

Theoretical calculations, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard methods for predicting the NLO response of molecules. nih.govresearchgate.netaip.org These computations can determine key parameters such as dipole moment (μ), linear polarizability (α), and the first and second-order hyperpolarizabilities. nih.govplos.org

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, responsible for effects like second-harmonic generation (SHG). nih.govresearchgate.net The second-order hyperpolarizability (γ) governs third-order NLO phenomena. dntb.gov.uanih.gov

While specific calculated values for this compound were not found in the reviewed literature, studies on other acetohydrazide derivatives demonstrate that these molecules can possess significant NLO properties. researchgate.netplos.orgnih.gov For instance, computational studies on related hydrazone derivatives involve calculating static and dynamic hyperpolarizabilities to assess their potential for NLO applications. researchgate.net The magnitude of these properties is highly dependent on the molecular structure, particularly the efficiency of the intramolecular charge transfer from donor to acceptor moieties. nih.gov The delocalization of π-electrons across the molecular framework plays a crucial role in enhancing the hyperpolarizability values. nih.gov

Illustrative NLO Properties for Hydrazone/Hydrazide Derivatives (Representative Data)
Compound TypeComputational MethodFirst Hyperpolarizability (β)Second Hyperpolarizability (γ)
N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazideDFT/B3LYP1.3 times > KDP (SHG)Not Reported
Fluoro-N-Acylhydrazide Derivative (FBHZ)MP2/6-311+G(d)Data available in sourceData available in source
Chromene Derivative (4a)DFTNot Reported0.145 × 104 esu

Note: The table presents data for related derivative compounds to illustrate the scope of NLO studies, not for this compound itself.

The surrounding medium can significantly modulate the NLO response of a molecule. Theoretical studies on various organic compounds, including hydrazide derivatives, have shown that solvent polarity is a key factor. nih.govresearchgate.netscielo.br The NLO properties of molecules are often enhanced in more polar solvents. researchgate.netchemrxiv.org

This effect can be explained by the stabilization of the charge-separated excited state in a polar environment, which can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br A smaller HOMO-LUMO gap generally leads to higher polarizability and hyperpolarizability values. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and predict the changes in NLO properties. scielo.br For thiazine (B8601807) derivatives, which also contain a nitrophenyl group, studies show a clear trend where the gap energy decreases and the first hyperpolarizability (β) increases as the dielectric constant of the solvent rises. scielo.br A similar behavior would be anticipated for this compound.

Reactivity and Coordination Chemistry of N 2 Nitrophenyl Acetohydrazide Derivatives

Chelation Behavior of Hydrazide-Hydrazone Ligands

Hydrazides like N'-(2-Nitrophenyl)acetohydrazide are common precursors for synthesizing hydrazone ligands. These ligands are typically formed through a condensation reaction between the terminal -NH2 group of the hydrazide and a carbonyl group (aldehyde or ketone). chemicalbook.com The resulting hydrazone structure possesses multiple potential donor atoms, making it an excellent chelating agent for a wide range of metal ions. nih.govresearchgate.net The coordinating capability of these ligands is a central theme in their chemistry. nih.govresearchgate.net

The chelation of metal ions by hydrazone ligands derived from acetohydrazides occurs through specific donor atoms. The most common coordination sites are:

Carbonyl Oxygen: The oxygen atom of the amide carbonyl group (C=O) is a primary coordination site. Upon chelation, the infrared (IR) spectrum typically shows a shift in the ν(C=O) stretching frequency, indicating the involvement of this oxygen atom in bonding with the metal ion. mdpi.com The ligand can coordinate in its keto form or, via tautomerization, in its enol form. In the enolic form, the deprotonated oxygen becomes a coordination site. ekb.egresearchgate.net

Azomethine Nitrogen: The nitrogen atom of the azomethine group (-C=N-), formed during the condensation reaction to create the hydrazone, serves as another key donor site. ekb.egresearchgate.net The involvement of this nitrogen atom in coordination is often confirmed by shifts in its corresponding stretching frequency in IR spectra and by changes in the chemical shifts of nearby protons in ¹H NMR spectra.

Phenolic Oxygen: When the aldehyde or ketone used in the synthesis of the hydrazone contains a hydroxyl group (e.g., salicylaldehyde), the resulting ligand has a phenolic oxygen atom. This oxygen can be deprotonated to form a phenolate (B1203915) anion, which then acts as a strong donor atom, leading to the formation of very stable metal complexes. ekb.egresearchgate.net

Research on related hydrazone complexes demonstrates that these ligands can act as neutral bidentate or monobasic tridentate ligands, binding to metal ions through a combination of these donor atoms. ekb.egresearchgate.net For instance, a ligand can bond through the ketonic carbonyl oxygen and the azomethine nitrogen, or through the enolic oxygen, azomethine nitrogen, and a deprotonated phenolic oxygen. ekb.egresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydrazone ligands derived from this compound typically involves reacting the pre-synthesized ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. researchgate.net The reaction often requires refluxing to ensure completion. researchgate.net The resulting solid complexes can be isolated by filtration, washed, and dried. researchgate.net

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis and Molar Conductance: These methods help determine the stoichiometry of the complexes and whether the ligands are ionic or non-electrolytic in nature. researchgate.net

Spectroscopic Techniques (IR, NMR, UV-Vis): Infrared (IR) spectroscopy is crucial for identifying the donor atoms by observing shifts in the vibrational frequencies of the C=O, C=N, and N-N groups upon coordination to a metal. mdpi.comekb.egresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's structure in solution. UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complex, which helps in determining the coordination geometry. researchgate.net

Magnetic Susceptibility Measurements: These measurements help to determine the magnetic moment of the complex, which provides insight into the oxidation state and geometry of the central metal ion. researchgate.net

Hydrazone ligands derived from acetohydrazides are flexible and can adopt various coordination modes, leading to different geometries around the metal center. Common geometries observed include:

Octahedral: In many cases, the metal ion is six-coordinate, resulting in an octahedral or distorted octahedral geometry. mdpi.comresearchgate.netsemanticscholar.org This can be achieved by the coordination of two tridentate ligand molecules to a single metal ion or by a bidentate ligand and other co-ligands (like water, chloride, or solvent molecules) filling the remaining coordination sites. mdpi.com For example, some Ni(II) complexes adopt a distorted octahedral geometry where the ligand coordinates as a bidentate agent, and the remaining sites are occupied by solvent molecules and other anions. mdpi.comsemanticscholar.org

Square Planar: For certain metal ions like Cu(II), a square planar geometry can also be formed. ekb.egresearchgate.net

The specific geometry is influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

Metal IonLigand TypeObserved GeometryReference
Ni(II)HydrazoneDistorted Octahedral mdpi.comsemanticscholar.org
Cu(II)HydrazoneTetragonally Distorted Octahedral, Square Planar ekb.egresearchgate.net
Co(II)HydrazoneOctahedral researchgate.net
Fe(III)HydrazoneTetragonally Distorted Octahedral ekb.egresearchgate.net
Zn(II)HydrazoneTetragonally Distorted Octahedral ekb.egresearchgate.net

The interaction between the metal ion and the hydrazone ligand is a complex interplay of sigma-donation from the ligand's donor atoms to the metal and, in some cases, pi-backbonding from the metal to the ligand. frontiersin.org The strength of these interactions influences the stability and properties of the resulting complex.

Electronic Effects: The electron-withdrawing nitro group on the phenyl ring of this compound derivatives can significantly impact the electronic properties of the ligand. nih.govnih.gov It enhances the acidity of protons on the hydrazone backbone and influences the electron density on the donor atoms, thereby affecting their coordination strength. nih.gov

Ligand Field Strength: The coordination of the ligand to a transition metal ion splits the d-orbitals of the metal into different energy levels. The magnitude of this splitting (10Dq) is a measure of the ligand field strength. frontiersin.org Changes in the ligand structure, such as oxidation, can alter the ligand field strength by modifying the pi-acceptor character of the ligand. frontiersin.org

Redox Activity: The combination of a redox-active metal and a redox-active ligand can lead to interesting electronic structures and reactivity. frontiersin.org The nitroarene group itself is redox-active and can participate in electron transfer processes.

Reaction Mechanisms of Hydrazide Transformations (excluding biological contexts)

The hydrazide functional group is a hub of reactivity, enabling several important chemical transformations beyond simple coordination.

Schiff-Base Condensation: The most fundamental reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. chemicalbook.com This reaction proceeds via nucleophilic attack of the primary amine (-NH2) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic imine (-C=N-) linkage of the hydrazone. nih.govnih.gov

Cyclization Reactions: Derivatives of this compound can undergo intramolecular cyclization reactions. The presence of the ortho-nitro group is key to many of these transformations. For instance, reductive cyclization of nitroarenes is a powerful method for synthesizing N-heterocycles. nih.gov Under reductive conditions (e.g., using TiCl₃ or other reducing agents), the nitro group can be reduced to a nitroso or amino group, which then reacts with other parts of the molecule. For example, a 2-nitrostyrene derivative can undergo TiCl₃-mediated deoxygenation to a nitrosostyrene intermediate, which then undergoes a 6π-electron electrocyclization to form an N-hydroxyindole. nih.gov

Formation of Heterocycles: The hydrazide moiety is a valuable building block for synthesizing various nitrogen-containing heterocycles. chemicalbook.com For example, cyclization of a Schiff base derived from a hydrazide can lead to the formation of a benzimidazole (B57391) ring, a process often promoted by heat and acid catalysis. nih.gov The reaction mechanism involves the intramolecular attack of a nitrogen atom, leading to ring closure and subsequent aromatization.

Q & A

Q. Q1. What are the standard synthetic routes for N'-(2-Nitrophenyl)acetohydrazide, and how can reaction conditions be optimized?

A1. A common method involves the hydrazinolysis of methyl 2-(2-nitrophenyl)acetate using hydrazine hydrate in methanol. Key steps include:

  • Reagent Ratios : 10.14 mmol methyl ester to 2 mL hydrazine hydrate (55% aqueous) .
  • Conditions : Stirring at room temperature for 8 hours, followed by recrystallization from methanol/water (2:1) to achieve 95% yield .
  • Optimization : Prolonged reaction times (>8 hours) may reduce purity due to side reactions. Monitor via TLC or HPLC for intermediate stability.

Q. Q2. How should researchers handle safety protocols for this compound in laboratory settings?

A2. Critical safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 166-compliant goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Storage : Store in airtight containers away from oxidizers and heat sources .

Q. Q3. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

A3. Key methods:

  • IR Spectroscopy : Confirm N-H stretches (3100–3300 cm⁻¹) and C=O peaks (1650–1700 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH signals (δ 9–10 ppm) .
  • X-ray Crystallography : Monoclinic P2₁ space group with unit cell parameters a = 6.6962 Å, b = 4.9388 Å, c = 13.3593 Å, β = 92.36° . Use SHELXL for refinement, noting hydrogen bonds (e.g., N–H⋯O) that stabilize the crystal lattice .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve contradictions in reported bioactivity profiles of this compound derivatives?

A4. Structural insights guide activity correlations:

  • Hydrogen Bonding : Intra-/intermolecular N–H⋯O bonds (Table 1 in ) influence solubility and receptor binding.
  • Dihedral Angles : The 87.62° angle between the benzene ring and acetohydrazide plane may sterically hinder interactions with targets like α-glucosidase . Compare with derivatives showing lower angles (e.g., 5–10°) and higher IC₅₀ values (e.g., 6.84 µM vs. 378.2 µM for acarbose) .
  • Methodology : Use molecular docking (AutoDock Vina) to simulate binding poses and validate with crystallographic data .

Q. Q5. What strategies mitigate discrepancies in antiplatelet activity assays for this compound-based compounds?

A5. Address variability via:

  • Dose-Response Calibration : Test multiple concentrations (e.g., 10–100 µM) to establish linearity. Derivatives like ZE-4b increase bleeding time dose-dependently (e.g., 120–180 sec at 10–30 mg/kg) .
  • Controls : Include heparin as a positive control (SEM ± 0.12) and saline as a negative baseline .
  • Statistical Rigor : Apply one-way ANOVA with post hoc Tukey’s test (n=4, p < 0.01) to confirm significance .

Q. Q6. How can computational methods enhance the design of this compound derivatives with improved α-glucosidase inhibition?

A6. Integrate computational workflows:

  • QSAR Modeling : Use IC₅₀ data (Table 1 in ) to correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity.
  • Docking Studies : Target the α-glucosidase active site (PDB: 2ZE0). Derivatives with (E)-benzylidene groups show better binding due to π-π stacking (ΔG ≈ −9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns to prioritize synthetically feasible candidates .

Methodological Considerations

Q. Table 1. Comparative Bioactivity of Selected Hydrazide Derivatives

Compound IDTargetIC₅₀ (µM)SEMReference
Acarbose (Control)α-Glucosidase378.2±0.12
Compound 212α-Glucosidase6.84±1.3
ZE-4bAntiplateletN/AN/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.